Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate
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Overview
Description
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a potassium ion bonded to a cyano group and a difluorobutene moiety, making it a valuable subject for research in organic chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is likely to be the cellular mechanisms that regulate potassium levels within the body. Potassium is a critical electrolyte that plays a vital role in maintaining the resting membrane potential of cells . It is involved in nerve signal transmission, muscle contraction, and maintaining heart function .
Mode of Action
This compound’s interaction with its targets involves the regulation of potassium ions across the cell membrane. This regulation is primarily controlled by the Na+/K+ ATPase, a transmembrane pump that uses active transport to move sodium ions out of the cell and potassium ions into the cell . This movement of ions maintains the ion gradients, which are essential for normal cell function, including nerve signal transmission and muscle contraction .
Biochemical Pathways
This compound affects the biochemical pathways related to potassium homeostasis. The maintenance of potassium balance involves several different methods, including renal excretion of potassium in response to variations in intake . Insulin and beta-adrenergic tone also play critical roles in maintaining the internal distribution of potassium under normal conditions .
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . The specific ADME properties of this compound would depend on its chemical structure and may need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action would be the regulation of potassium levels within the body. This regulation is crucial for normal cellular function, including nerve signal transmission and muscle contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the individual’s diet, the presence of other electrolytes, and the pH of the body fluids . For instance, alkalosis can cause a decrease in extracellular potassium concentration, leading to a shift of potassium into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate typically involves the reaction of potassium hydroxide with (E)-1-cyano-3,3-difluorobut-1-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The difluorobutene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted difluorobutene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-one
- Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-ol
Uniqueness
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is unique due to its combination of a cyano group and a difluorobutene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO.K/c1-5(6,7)4(9)2-3-8;/h2,9H,1H3;/q;+1/p-1/b4-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSRWYEWIYRHN-VEELZWTKSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=CC#N)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C#N)/[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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